molecular formula C25H20ClN3O B11481215 2-[2-(4-chlorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol

2-[2-(4-chlorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol

Cat. No.: B11481215
M. Wt: 413.9 g/mol
InChI Key: NSZRBXBHMFOBTE-UHFFFAOYSA-N
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Description

2-[2-(4-CHLOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL is a complex organic compound characterized by its unique imidazo[1,2-a][1,3]diazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-CHLOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a][1,3]diazole core, followed by the introduction of the chlorophenyl and diphenyl groups. Common reagents used in these reactions include chlorinating agents, phenylating agents, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-CHLOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: Halogen atoms or other substituents can be replaced with different functional groups, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-[2-(4-CHLOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-CHLOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20ClN3O

Molecular Weight

413.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-5,6-diphenylimidazo[1,2-a]imidazol-1-yl]ethanol

InChI

InChI=1S/C25H20ClN3O/c26-21-13-11-18(12-14-21)22-17-29-24(20-9-5-2-6-10-20)23(19-7-3-1-4-8-19)27-25(29)28(22)15-16-30/h1-14,17,30H,15-16H2

InChI Key

NSZRBXBHMFOBTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(N(C3=N2)CCO)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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